5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Chemical Reactions Analysis
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has shown promise in biological assays for its antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits inosine monophosphate dehydrogenase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H14N2OS |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-7-4-9(5-8(2)11(7)15-3)10-6-14-12(13)16-10/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
LYKQRWPPMHLXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CN=C(S2)N |
Origin of Product |
United States |
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